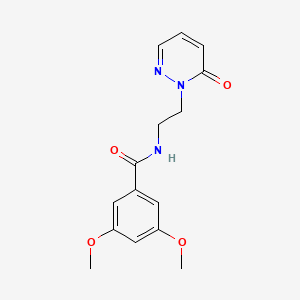
3,5-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzamide derivatives are a class of compounds with significant pharmacological properties. They are known for their diverse biological activities and have been extensively studied for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of corresponding benzoic acids with amines or the use of isothiocyanates with malononitrile in the presence of KOH-EtOH, followed by alkylation with alkyl halides and reaction with hydrazine (Hebishy et al., 2020). These methods allow for the introduction of various substituents, enabling the synthesis of a wide range of benzamide derivatives with diverse properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by techniques such as X-ray diffraction. These analyses reveal the non-planarity of the molecules and the orientation of substituents, which are crucial for their biological activity. For example, the thiadiazine ring in some derivatives is orthogonal to the plane passing through the aromatic ring, indicating a significant steric hindrance that influences the compound's reactivity and interaction with biological targets (Samipillai et al., 2018).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including oxidative aminocarbonylation-cyclization, which is used for synthesizing dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives. This reaction demonstrates the versatility of benzamide compounds in forming fused heterocyclic structures (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for their formulation and application in various fields.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity, stability, and interactions with biological targets, are influenced by their molecular structure and substituents. These compounds exhibit a wide range of biological activities, including antibacterial, antioxidant, and antiproliferative effects, making them valuable in medicinal chemistry (Yakan et al., 2020).
Scientific Research Applications
Synthesis and Potential Antipsychotic Applications
Research on benzamide derivatives, such as the synthesis and evaluation of antidopaminergic properties of atypical potent benzamides, highlights their potential in investigating dopamine D-2 mediated responses and receptor binding studies both in vitro and in vivo. These compounds are suitable for studying antipsychotic effects with a low tendency to induce extrapyramidal side effects (Högberg et al., 1990).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl derivatives demonstrates their potential as anti-inflammatory and analgesic agents. This research indicates that structural modifications can lead to compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting a pathway for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antioxidant Studies
A study on novel N-substituted benzyl/phenyl acetamides reveals moderate to significant radical scavenging activity, indicating the potential for these compounds to act as antioxidants. This research opens avenues for the development of new bioactive molecules with antioxidant properties (Ahmad et al., 2012).
Anti-Tubercular Scaffold
Research into the synthesis of benzamide derivatives for anti-tubercular activity demonstrates the potential of these compounds as potent and non-cytotoxic agents against Mycobacterium tuberculosis. This highlights the relevance of benzamide derivatives in the development of new treatments for tuberculosis (Nimbalkar et al., 2018).
Antimicrobial and Antioxidant Activities
Studies on benzamide-based compounds also show promising antimicrobial and antioxidant activities. These findings suggest the potential application of such compounds in developing new antimicrobial agents with added antioxidant benefits, underscoring the versatility of benzamide derivatives in drug development (Ahmad et al., 2010).
properties
IUPAC Name |
3,5-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-12-8-11(9-13(10-12)22-2)15(20)16-6-7-18-14(19)4-3-5-17-18/h3-5,8-10H,6-7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUSQNZTMLHUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)
![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)
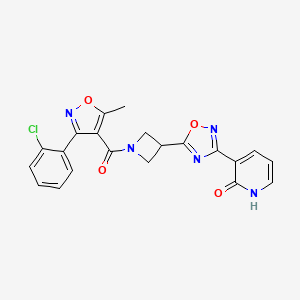
![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)

![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)
![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)
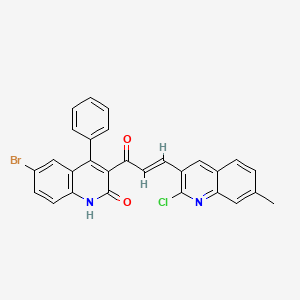
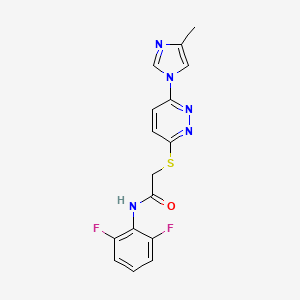
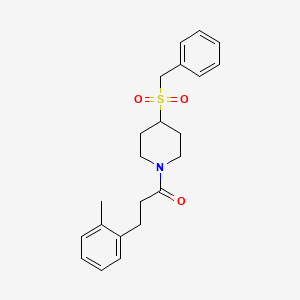

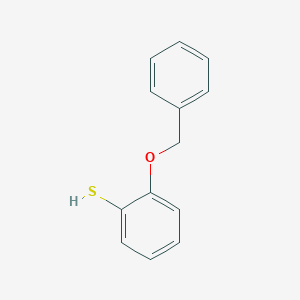
![N-(2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2488987.png)